molecular formula C11H10N2OS B2740196 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime CAS No. 551920-90-2

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

Cat. No.: B2740196
CAS No.: 551920-90-2
M. Wt: 218.27
InChI Key: JOAXXKUJFTYTGF-KPKJPENVSA-N
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Description

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime include other quinoline derivatives and oxime-containing compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:

Properties

IUPAC Name

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAXXKUJFTYTGF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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